(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide
Overview
Description
(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide can be achieved through several methods. One notable approach involves the electrochemical reaction of sulfonhydrazides with internal alkynes. This method utilizes constant current electrolysis in an undivided cell at room temperature, with graphite felt electrodes and Et4NPF6 as the electrolyte . The reaction proceeds via a selective ipso-addition, leading to the formation of a quaternary spirocyclization intermediate, which subsequently undergoes S-migration to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the electrochemical synthesis method mentioned above offers a promising route for large-scale production due to its efficiency and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom and the benzothiophene ring system.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the compound, as well as substituted benzothiophene derivatives.
Scientific Research Applications
(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cancer progression, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Thiophene 1,1-dioxides: These compounds share a similar sulfur-containing ring structure and exhibit comparable reactivity in oxidation and reduction reactions.
Benzothiophene derivatives: Compounds such as benzo[b]thiophene-1,1-dioxide have similar structural features and applications in medicinal chemistry.
Uniqueness
(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide is unique due to its specific substitution pattern and the presence of the 2,3-dihydro moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzothiophene 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7-6-8-4-2-3-5-9(8)12(7,10)11/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOGGEJXQNWMET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2S1(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401254 | |
Record name | 2-Methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151233-62-4, 6224-56-2 | |
Record name | 2-Methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-2,3-DIHYDRO-2-METHYLBENZO(B)THIOPHENE-1,1-DIOXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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